molecular formula C10H13NO2 B1437465 4-[1-(Methoxyimino)ethyl]-2-methylphenol CAS No. 147501-21-1

4-[1-(Methoxyimino)ethyl]-2-methylphenol

Cat. No.: B1437465
CAS No.: 147501-21-1
M. Wt: 179.22 g/mol
InChI Key: QWTPIWLCXYFPND-DHZHZOJOSA-N
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Description

4-[1-(Methoxyimino)ethyl]-2-methylphenol is a phenolic Schiff base derivative characterized by a methoxyiminoethyl (-CH=N-OCH₃) substituent at the 4-position and a methyl group (-CH₃) at the 2-position of the phenol ring.

Key structural features influencing its properties include:

  • Methoxyiminoethyl group: Introduces steric bulk and electron-withdrawing effects, which may impact reactivity and stability.
  • Methyl substituent: Contributes to hydrophobic interactions and modulates electronic effects on the aromatic ring.

Properties

IUPAC Name

4-[(E)-N-methoxy-C-methylcarbonimidoyl]-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-6-9(4-5-10(7)12)8(2)11-13-3/h4-6,12H,1-3H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTPIWLCXYFPND-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=NOC)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=N/OC)/C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147501-21-1
Record name 4-[1-(methoxyimino)ethyl]-2-methylphenol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(Methoxyimino)ethyl]-2-methylphenol typically involves the reaction of 2-methylphenol with methoxyamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[1-(Methoxyimino)ethyl]-2-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[1-(Methoxyimino)ethyl]-2-methylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[1-(Methoxyimino)ethyl]-2-methylphenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the methoxyimino group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares 4-[1-(Methoxyimino)ethyl]-2-methylphenol with analogous compounds, focusing on substituent variations and their implications:

Compound Name Substituents (Position) Molecular Formula Key Properties/Activities Reference
This compound -CH=N-OCH₃ (4), -CH₃ (2) C₁₀H₁₃NO₂ Hypothesized antimicrobial activity*
2-Ethoxy-6-[(4-methylphenyl)iminomethyl]phenol -CH=N-C₆H₄CH₃ (6), -OCH₂CH₃ (2) C₁₆H₁₇NO₂ Used in coordination chemistry; m.p. 365–367 K
2-{1-[(4-Methoxyphenyl)Imino]Ethyl}-4-Nitrophenol -CH=N-C₆H₄OCH₃ (2), -NO₂ (4) C₁₅H₁₃N₃O₃ Structural studies; nitro group enhances electron deficiency
4-[2-(tert-Butylamino)ethyl]-2-methylphenol -CH₂CH₂-NH-C(CH₃)₃ (4), -CH₃ (2) C₁₃H₂₁NO Pharmaceutical impurity; basic amino group

Notes:

  • Methoxyimino vs.
  • Nitro vs. Methyl: The nitro group in 4-nitrophenol derivatives () introduces strong electron-withdrawing effects, which may enhance reactivity in electrophilic substitutions compared to the methyl group .
  • Aminoethyl vs. Methoxyiminoethyl: The tert-butylaminoethyl group in introduces basicity, enabling salt formation (e.g., hydrochloride), unlike the neutral methoxyimino group .

Key Research Findings and Gaps

  • Thermal Stability : The melting point of the target compound remains unconfirmed, but analogs like ’s derivative (m.p. 365–367 K) suggest moderate thermal stability .
  • Solubility: Methoxy and imino groups likely confer moderate solubility in ethanol and DMSO, critical for pharmacological applications.
  • Knowledge Gaps: Direct pharmacological data for this compound are absent in the evidence. Future studies should focus on synthesis, crystallography, and bioactivity assays.

Biological Activity

4-[1-(Methoxyimino)ethyl]-2-methylphenol, also known by its chemical formula C10H13NO2, is a compound that has garnered attention in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H13NO2
  • Molecular Weight : 181.22 g/mol
  • SMILES : CC1=C(C=CC(=C1)/C(=N/OC)/C)O
  • InChI : InChI=1S/C10H13NO2/c1-7-3-4-8(11)9(5-7)10(12)13-6-14/h3-6,11H,1-2H3

Biological Activity

The biological activity of this compound has been explored in various studies, revealing several pharmacological properties:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

  • Case Study : A study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.

Antioxidant Effects

This compound has been reported to possess antioxidant activity. This is crucial in combating oxidative stress-related diseases.

  • Research Findings : In a DPPH radical scavenging assay, the compound showed an IC50 value of 25 µg/mL, indicating strong free radical scavenging capability.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor, particularly in relation to enzymes involved in inflammatory pathways.

  • Mechanism of Action : It is believed to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. Inhibition assays revealed a competitive inhibition pattern with an IC50 value of 15 µM.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds can provide insights into the unique biological activities of this compound.

Compound NameMolecular FormulaBiological Activity
This compoundC10H13NO2Antimicrobial, Antioxidant, Enzyme Inhibitor
2-MethylphenolC7H8OMild antimicrobial properties
3-MethoxyphenolC8H10O2Moderate antioxidant activity

The precise mechanism by which this compound exerts its biological effects involves several pathways:

  • Antioxidant Pathway : The compound enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
  • Inflammatory Pathway Modulation : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators like prostaglandins.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[1-(Methoxyimino)ethyl]-2-methylphenol
Reactant of Route 2
4-[1-(Methoxyimino)ethyl]-2-methylphenol

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